molecular formula C10H10BrN3 B13077536 4-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine

4-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B13077536
M. Wt: 252.11 g/mol
InChI Key: MLIBKZPERCJIFA-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine
  • 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine
  • 4-(2,4-Dibromophenyl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

4-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

4-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14)

InChI Key

MLIBKZPERCJIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CC=C2Br

Origin of Product

United States

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